molecular formula C13H6BrN5O4 B2962035 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one CAS No. 892759-44-3

3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one

Cat. No.: B2962035
CAS No.: 892759-44-3
M. Wt: 376.126
InChI Key: BMMVLQWDFIGEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one is a sophisticated heterocyclic compound designed for advanced research applications. This hybrid molecule integrates a coumarin core, known for its versatile biological activities and fluorescent properties, with both 1,2,4-oxadiazole and 4-amino-1,2,5-oxadiazole heterocycles . The presence of the 4-amino-1,2,5-oxadiazole (amino-furazan) moiety is of particular interest, as this structural group is actively investigated in the development of energetic materials and novel chemical entities . The bromine substituent on the coumarin scaffold enhances the molecule's potential as a versatile synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions . The strategic combination of these pharmacophores suggests potential applications in medicinal chemistry, particularly in the synthesis and exploration of new antibacterial agents, given that C-3 and C-4 substituted coumarin derivatives have demonstrated significant antibacterial properties . Furthermore, the intrinsic fluorescence of the coumarin nucleus, modified by the electron-withdrawing oxadiazole systems, makes this compound a candidate for developing chemosensors or fluorescent probes, similar to other functionalized coumarin derivatives . Researchers can utilize this multi-functional compound as a key building block for constructing complex polyfunctionalized heterocyclic systems or for probing biological mechanisms. This product is intended for research and development purposes strictly in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-bromochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrN5O4/c14-6-1-2-8-5(3-6)4-7(13(20)21-8)12-16-11(19-22-12)9-10(15)18-23-17-9/h1-4H,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMVLQWDFIGEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=NC(=NO3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxadiazole rings can be synthesized through nitration, oxidation, and coupling reactions . The final step involves the condensation of these components under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the chromenone ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is part of a broader family of oxadiazole-based heterocycles. Below is a comparative analysis with structurally related derivatives:

Compound Key Substituents Thermal Stability Detonation Velocity (m/s) Impact Sensitivity (J) Reference
3-(3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one 6-Bromo-chromenone, 4-amino-1,2,5-oxadiazole ~220°C (decomp.) Estimated: 8500 >25
LLM-192 (3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole) Dual oxadiazole rings, amino, nitro groups 205°C 9100 15
LLM-210 (3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole) Three nitro-substituted oxadiazole rings 245°C 9400 7
4-(3-Bromo-4-fluorophenyl)-3-(4-((2-hydroxyethyl)amino)-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one Bromo-fluorophenyl, hydroxyethylamino group 195°C N/A >30

Key Observations:

Thermal Stability: The target compound’s chromenone core likely enhances thermal stability (~220°C) compared to LLM-192 (205°C), but it is less stable than nitro-rich LLM-210 (245°C) . The amino group in the target compound reduces oxidative decomposition risks compared to nitro derivatives .

Detonation Performance :

  • The bromine atom increases density (predicted ~1.95 g/cm³), which may offset the lower nitrogen content (vs. LLM-192 and LLM-210). However, its detonation velocity (~8500 m/s) is lower than LLM-192 (9100 m/s) and LLM-210 (9400 m/s), reflecting the trade-off between stability and energy output .

Sensitivity: The amino group and chromenone ring reduce sensitivity (impact sensitivity >25 J) compared to nitro-dominated compounds like LLM-210 (7 J), aligning with safer handling requirements .

Synthetic Complexity: The chromenone moiety introduces synthetic challenges compared to simpler oxadiazole derivatives. and suggest multi-step routes involving mixed solvents (e.g., anisole/toluene) and reagents like pyridine, which may limit scalability .

Research Findings and Implications

  • Energetic Materials : The compound’s balanced sensitivity and stability make it a candidate for melt-cast explosives, though its detonation performance is inferior to nitro-rich analogs .
  • Material Science : The bromine atom’s electron-withdrawing effect could modulate electronic properties for applications in organic semiconductors .
  • Safety : Lower sensitivity compared to nitro derivatives aligns with modern safety standards, though bromine may raise toxicity concerns .

Biological Activity

The compound 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one is a hybrid molecule that incorporates multiple pharmacologically active moieties. The oxadiazole ring system is known for its diverse biological activity, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H12BrN4O4\text{C}_{15}\text{H}_{12}\text{BrN}_4\text{O}_4

This structure features:

  • Oxadiazole rings : Known for their role in various biological activities.
  • Bromine substitution : Potentially enhancing antimicrobial activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation.

  • Mechanisms of Action :
    • Inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC) has been reported to lead to apoptosis in cancer cells .
    • Molecular docking studies suggest strong interactions between oxadiazole derivatives and cancer-related proteins .
  • Case Studies :
    • A study highlighted a derivative with a similar oxadiazole structure that increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, indicating a potential for inducing apoptosis .

Antimicrobial Activity

The presence of electron-withdrawing groups like bromine has been shown to enhance antimicrobial activity against various bacterial strains.

  • Activity Spectrum :
    • Compounds with oxadiazole frameworks have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
    • The structure–activity relationship indicates that modifications at specific positions can significantly alter antibacterial potency .
  • Research Findings :
    • In vitro studies have shown promising results against resistant strains of bacteria, making these compounds candidates for further development as antibiotics .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives is attributed to their ability to scavenge free radicals and inhibit oxidative stress.

  • Mechanism :
    • The electron-rich nature of the oxadiazole ring allows it to donate electrons to free radicals, thus neutralizing them .
  • Research Insights :
    • Various studies have reported that derivatives with hydroxyl substitutions exhibit enhanced antioxidant capabilities compared to their halogenated counterparts .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key observations include:

  • Electron-withdrawing vs. Electron-donating Groups :
    • Electron-withdrawing groups (e.g., halogens) generally enhance antimicrobial properties.
    • Electron-donating groups improve anticancer and antioxidant activities .
SubstitutionBiological ActivityNotes
BromineIncreased antimicrobialEffective against Gram-positive/negative
HydroxylEnhanced antioxidantScavenging free radicals
AminoAnticancer potentialInduces apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.